4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C28H36N4O7S and its molecular weight is 572.68. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Studies
The 4,5-dihydro-1,3,4-oxadiazole derivatives, including those similar to the compound , have been synthesized and characterized, with their crystal structures determined by X-ray diffraction methods. These compounds exhibit intermolecular hydrogen bonds, contributing to their stability and potential biological activities. The Hirshfeld surfaces computational method quantified intercontacts, revealing a significant contribution from H…H intercontacts. Moreover, these compounds have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, indicating their potential for therapeutic applications (Karanth et al., 2019).
Anticancer Evaluation
A series of N-substituted benzamides, including structures related to the compound , have been synthesized and evaluated for their anticancer activities. These compounds were tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The results showed that most of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives displaying higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives, including those with structural similarities to the compound , have been synthesized and characterized. These compounds showed moderate to significant antibacterial and antifungal activities. Furthermore, antitubercular screening against Mycobacterium tuberculosis H37Rv identified several compounds as excellent antitubercular molecules, comparable to the first-line drug isoniazid (Kumar et al., 2013).
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O7S/c1-5-21-11-9-10-16-32(21)40(34,35)22-14-12-19(13-15-22)26(33)29-28-31-30-27(39-28)20-17-23(36-6-2)25(38-8-4)24(18-20)37-7-3/h12-15,17-18,21H,5-11,16H2,1-4H3,(H,29,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEBHSXCIYJFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.